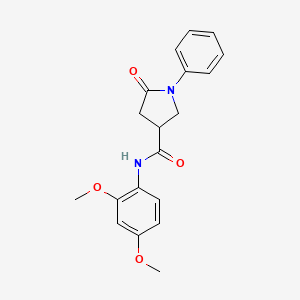![molecular formula C17H20ClNO2S B5030888 4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5030888.png)
4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine is a chemical compound that has been synthesized for the purpose of scientific research. It is a morpholine derivative that has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine is not fully understood. However, studies have shown that the compound interacts with various biomolecules, including enzymes and receptors, which are involved in various biological processes. The compound has been found to inhibit the activity of COX-2, which is involved in the inflammatory response. The compound has also been found to interact with the serotonin transporter, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine are not fully understood. However, studies have shown that the compound exhibits potent anti-cancer, anti-inflammatory, and neuroprotective properties. The compound has also been found to interact with various biomolecules, including enzymes and receptors, which are involved in various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine in lab experiments include its potent anti-cancer, anti-inflammatory, and neuroprotective properties. The compound has also been found to have good oral bioavailability and is well-tolerated in animal models. The compound has a long half-life, making it a potential candidate for once-daily dosing.
The limitations of using 4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine in lab experiments include the limited understanding of its mechanism of action and the lack of information on its potential side effects. Further studies are needed to fully understand the safety and efficacy of the compound.
Direcciones Futuras
There are several future directions for the research on 4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine. Some of the key areas where further research is needed include:
1. Elucidating the mechanism of action of the compound: Further studies are needed to fully understand the mechanism of action of the compound and its interactions with various biomolecules.
2. Evaluating the safety and efficacy of the compound: Further studies are needed to evaluate the safety and efficacy of the compound in animal models and humans.
3. Developing new drug candidates based on the compound: The potent anti-cancer, anti-inflammatory, and neuroprotective properties of the compound make it a potential candidate for the development of new drugs for the treatment of various diseases.
4. Studying the structure-activity relationship of the compound: Further studies are needed to understand the structure-activity relationship of the compound and to identify new analogs with improved properties.
Conclusion
In conclusion, 4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine is a chemical compound that has been synthesized for the purpose of scientific research. The compound has potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Further studies are needed to fully understand the mechanism of action, safety, and efficacy of the compound, and to develop new drug candidates based on the compound.
Métodos De Síntesis
The synthesis of 4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine involves the reaction of 3-chloro-6-ethylbenzothiophene-2-carbonyl chloride with 2,6-dimethylmorpholine in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of the target compound. The yield of the synthesis method is reported to be around 70-80%.
Aplicaciones Científicas De Investigación
4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine has been found to have potential applications in various fields of scientific research. Some of the key areas where this compound has been studied include medicinal chemistry, biochemistry, and pharmacology.
Medicinal Chemistry: The compound has been evaluated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that the compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been found to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurological disorders.
Biochemistry: The compound has been studied for its interactions with various biomolecules, including enzymes and receptors. Studies have shown that the compound interacts with the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. The compound has been found to inhibit the activity of COX-2, thereby reducing inflammation. The compound has also been found to interact with the serotonin transporter, which is involved in the regulation of mood and anxiety.
Pharmacology: The compound has been evaluated for its pharmacological properties, including its pharmacokinetics and pharmacodynamics. Studies have shown that the compound has good oral bioavailability and is well-tolerated in animal models. The compound has also been found to have a long half-life, making it a potential candidate for once-daily dosing.
Propiedades
IUPAC Name |
(3-chloro-6-ethyl-1-benzothiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2S/c1-4-12-5-6-13-14(7-12)22-16(15(13)18)17(20)19-8-10(2)21-11(3)9-19/h5-7,10-11H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONLGAFYRRFQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CC(OC(C3)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5030809.png)
![N-benzyl-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5030813.png)
![1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5030817.png)


![N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide](/img/structure/B5030840.png)
![2-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5030850.png)

![9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5030864.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5030874.png)


![N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5030903.png)